molecular formula C21H29F3O B12546563 4-(4-Propylcyclohexyl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-OL CAS No. 144675-85-4

4-(4-Propylcyclohexyl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-OL

Cat. No.: B12546563
CAS No.: 144675-85-4
M. Wt: 354.4 g/mol
InChI Key: HZQHBFCHMSVIKM-UHFFFAOYSA-N
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Description

4-(4-Propylcyclohexyl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-OL is a synthetic organic compound characterized by its unique structural features. This compound contains a cyclohexane ring substituted with a propyl group and a trifluorophenyl group, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Propylcyclohexyl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-OL typically involves multi-step organic reactions. The starting materials often include cyclohexane derivatives and trifluorophenyl compounds. Common synthetic routes may involve:

    Alkylation: Introduction of the propyl group to the cyclohexane ring.

    Substitution: Incorporation of the trifluorophenyl group through electrophilic aromatic substitution.

    Hydroxylation: Introduction of the hydroxyl group to the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Reactors: For controlled reaction conditions and high yield.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Propylcyclohexyl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-OL can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the trifluorophenyl group to a phenyl group.

    Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Hydrocarbons or alcohols.

    Substitution Products: Various substituted cyclohexane derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying the effects of fluorinated compounds on biological systems.

    Medicine: Potential use in drug development due to its unique structural properties.

    Industry: As a component in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Propylcyclohexyl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group may enhance its binding affinity and specificity, while the hydroxyl group can participate in hydrogen bonding, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Propylcyclohexyl)cyclohexan-1-OL: Lacks the trifluorophenyl group.

    1-(3,4,5-Trifluorophenyl)cyclohexan-1-OL: Lacks the propyl group.

    4-(4-Propylcyclohexyl)-1-phenylcyclohexan-1-OL: Lacks the fluorine atoms.

Uniqueness

4-(4-Propylcyclohexyl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-OL is unique due to the presence of both the propyl and trifluorophenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

144675-85-4

Molecular Formula

C21H29F3O

Molecular Weight

354.4 g/mol

IUPAC Name

4-(4-propylcyclohexyl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol

InChI

InChI=1S/C21H29F3O/c1-2-3-14-4-6-15(7-5-14)16-8-10-21(25,11-9-16)17-12-18(22)20(24)19(23)13-17/h12-16,25H,2-11H2,1H3

InChI Key

HZQHBFCHMSVIKM-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)(C3=CC(=C(C(=C3)F)F)F)O

Origin of Product

United States

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